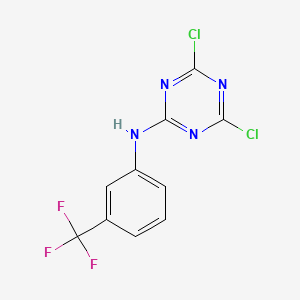

4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine

描述

属性

IUPAC Name |

4,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3N4/c11-7-17-8(12)19-9(18-7)16-6-3-1-2-5(4-6)10(13,14)15/h1-4H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFZIJKMZUBDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347926 | |

| Record name | 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2394-87-8 | |

| Record name | 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine generally follows a sequential nucleophilic substitution on cyanuric chloride, where the chlorine atoms are displaced stepwise by nucleophiles under controlled temperature conditions to achieve selective substitution.

Step 1: Selective substitution at position 2

The first chlorine atom at position 2 of cyanuric chloride is substituted by 3-(trifluoromethyl)aniline (3-(trifluoromethyl)phenylamine) under low temperature conditions (0–5°C) to afford this compound. The low temperature is critical to control the reactivity and avoid multiple substitutions.

The reaction solvent is typically 1,4-dioxane or another aprotic solvent compatible with nucleophilic aromatic substitution.

This step exploits the higher reactivity of the chlorine atom at position 2 compared to those at positions 4 and 6.Step 2: Optional further substitution at positions 4 and/or 6

Depending on the desired derivative, the remaining chlorine atoms at positions 4 and 6 can be further substituted by other nucleophiles such as amines, piperazine, or other heterocycles at room temperature or elevated temperatures. However, for the target compound, these positions remain chlorinated.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) | Commercially available |

| Nucleophile | 3-(trifluoromethyl)aniline | Used in slight molar excess (1.0–1.1 equiv) |

| Solvent | 1,4-Dioxane | Aprotic solvent, stabilizes intermediates |

| Temperature | 0–5°C for first substitution | Controls selectivity |

| Reaction time | Several hours (typically 2–6 h) | Monitored by TLC or HPLC |

| Base | May be added to neutralize HCl generated | Commonly triethylamine or K3PO4 |

| Workup | Acid-base extraction, drying over anhydrous Na2SO4 | Purification by column chromatography |

Representative Synthetic Scheme

Nucleophilic substitution on cyanuric chloride:

$$

\text{Cyanuric chloride} + \text{3-(trifluoromethyl)aniline} \xrightarrow[\text{0–5°C}]{\text{1,4-dioxane}} \text{this compound}

$$Purification:

The crude product is purified by silica gel column chromatography using solvents such as ethyl acetate/hexane mixtures.

Research Findings and Optimization

Selectivity and Yield:

The low temperature during the first substitution is essential to achieve high selectivity for monosubstitution at position 2 without displacing the chlorines at positions 4 and 6. Yields reported for similar cyanuric chloride derivatives with substituted anilines range from 70% to 90% under optimized conditions.Solvent Effects:

Aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) provide a good balance of solubility and reactivity. Water content is minimized to prevent hydrolysis of cyanuric chloride.Base Use:

The addition of bases such as potassium phosphate (K3PO4) or triethylamine helps neutralize the HCl formed and drives the reaction forward.Reaction Monitoring:

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm the formation of the desired monosubstituted product.

Data Table Summarizing Preparation Parameters for this compound

| Parameter | Value/Condition | Comments |

|---|---|---|

| Starting material | Cyanuric chloride | Purity >98% |

| Nucleophile | 3-(trifluoromethyl)aniline | 1.0–1.1 equivalents |

| Solvent | 1,4-Dioxane | Dry, aprotic |

| Temperature | 0–5°C | For selective monosubstitution |

| Reaction time | 3–6 hours | Monitored by TLC/HPLC |

| Base | K3PO4 or triethylamine | 2–3 equivalents |

| Workup | Acid-base extraction, drying over Na2SO4 | Purification by column chromatography |

| Yield | 75–85% | Depending on reaction scale and purity |

| Product characterization | NMR, IR, Mass Spectrometry, Elemental Analysis | Confirms structure and purity |

Additional Notes

The trifluoromethyl group on the aniline ring is electron-withdrawing, which can slightly reduce the nucleophilicity of the amine compared to unsubstituted aniline, potentially requiring longer reaction times or slightly elevated temperatures within the low-temperature range.

The chlorine atoms at positions 4 and 6 remain reactive for further substitution if desired, allowing for modular synthesis of related derivatives.

The compound’s synthesis is well-documented in literature involving cyanuric chloride chemistry and is supported by crystallographic data confirming the substitution pattern.

化学反应分析

Types of Reactions

4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

Agricultural Chemistry

Insecticidal Properties

One of the primary applications of 4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine is in agricultural pest control. The compound exhibits potent insecticidal activity against various pests. For instance, studies have demonstrated its effectiveness as an insecticide against the larvae of Plutella xylostella, commonly known as the diamondback moth. In laboratory assays, leaf discs treated with solutions of the compound showed significant mortality rates among the larvae, indicating its potential as a viable alternative to existing insecticides .

Herbicidal Activity

In addition to insecticidal properties, triazine derivatives are often explored for their herbicidal effects. The structural characteristics of this compound suggest it may inhibit specific biochemical pathways in plants, making it a candidate for herbicide development. Further research is necessary to elucidate its mechanism of action and efficacy against various weed species.

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that triazine derivatives can possess anticancer properties. The synthesis of modified triazines has been linked to enhanced biological activity against cancer cell lines. For example, compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Drug Development

The compound's unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development. Researchers are investigating its potential as a lead compound for designing new pharmaceuticals targeting specific diseases.

Material Science

Synthesis of Functional Materials

The versatility of this compound extends to material science where it can be utilized in the synthesis of functional materials. Its incorporation into polymers can lead to materials with enhanced thermal stability and chemical resistance. Furthermore, derivatives of this compound have been explored for their use in creating luminescent materials and optical switches due to their unique electronic properties .

Table 1: Summary of Applications and Findings

作用机制

The mechanism of action of 4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit GABA-gated chloride channels, leading to its use as an insecticide . The compound’s trifluoromethyl group enhances its binding affinity and stability, making it effective in various applications.

相似化合物的比较

Anilazine (4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine)

- Structure : Features a 2-chlorophenyl substituent instead of the trifluoromethyl group.

- Properties : Crystallizes in a triclinic system (space group P1) with Cl···Cl contacts (3.422 Å) and weak C–H···N hydrogen bonds, forming a 3D network .

- Applications: A known triazine fungicide with dihedral angles between triazine and benzene rings of 4.04°, influencing its planar interaction with biological targets .

4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

- Activity : Metal complexes of this derivative exhibit enhanced cytotoxicity compared to free ligands, highlighting the role of coordination chemistry in modulating bioactivity .

Fluorophenyl-Substituted Derivatives

4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine

- Synthesis : Achieved via reaction of cyanuric chloride with 4-fluoroaniline, yielding 20% with >99% purity (UPLC) .

- Derivatization : Serves as an intermediate for sulfur-containing analogues (e.g., 4-chloro-N-(4-fluorophenyl)-6-((4-fluorophenyl)thio)-1,3,5-triazin-2-amine), synthesized via thiol substitution .

- Physicochemical Data : Molecular weight 259.07 g/mol; ESI mass spectral peaks at m/z 259 [M]⁺ .

4,6-Dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine

- Properties : Higher halogen content increases molecular weight (277.06 g/mol) and may improve antimicrobial activity due to enhanced electrophilicity .

Alkyl and Heterocyclic Substitutions

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

- Synthesis : Dimethylamine substitution at the 2-position simplifies functionalization.

- Utility : Intermediate for further alkylation or arylation reactions .

Trifluoromethylphenyl vs. Other Substituents: Key Differences

生物活性

4,6-Dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This triazine derivative exhibits a range of pharmacological effects, including insecticidal properties and potential anticancer activity. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazine ring with dichloro and trifluoromethyl substituents, which contribute to its unique chemical properties. The trifluoromethyl group is known for enhancing lipophilicity and biological activity due to its strong electron-withdrawing nature, which can influence the interaction with biological targets .

Insecticidal Properties

One of the significant applications of this compound is in pest control. Studies have shown that similar compounds exhibit potent insecticidal activity against various pests. For instance, related triazine derivatives have been evaluated for their effectiveness against Plutella xylostella, demonstrating significant mortality rates in treated larvae .

Anticancer Activity

Recent investigations into the anticancer potential of triazine derivatives have revealed promising results. In particular, compounds with similar structural features have shown inhibitory effects on cancer cell proliferation. For example, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting significantly lower toxicity towards non-cancerous MCF10A cells . This selectivity indicates a potential therapeutic window for further development.

Case Study 1: Insecticidal Activity

In a study assessing the insecticidal efficacy of triazine derivatives, leaf disc assays were conducted using treated leaf discs dipped in solutions containing the compound. The results indicated a high level of effectiveness against Plutella xylostella, with observed mortality rates exceeding 80% at optimal concentrations .

Case Study 2: Anticancer Efficacy

A preclinical model involving BALB/c nude mice inoculated with MDA-MB-231 cells was utilized to evaluate the compound's anticancer effects. The treatment led to a significant reduction in metastatic nodules compared to controls, highlighting its potential as an effective therapeutic agent against breast cancer metastasis .

Research Findings

| Activity | IC50 Value (µM) | Target Cell Line | Effectiveness |

|---|---|---|---|

| Insecticidal | N/A | Plutella xylostella | >80% mortality |

| Anticancer | 0.126 | MDA-MB-231 (TNBC) | Selective against cancer |

| Anticancer | 19-fold lesser | MCF10A (non-cancerous) | High selectivity |

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for introducing substituents to the triazine core of 4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine?

- Methodological Answer : Sequential nucleophilic substitution is commonly used. For example, cyanuric chloride reacts with amines under controlled temperatures (0°C to room temperature) using Hünig’s base as a catalyst. The first substitution at the 4-position occurs at 0°C, followed by the second substitution at room temperature, yielding intermediates with 86–91% efficiency . Purification via silica column chromatography with gradient elution (2→40% ethyl acetate in hexanes) is critical for isolating high-purity products .

Q. How can researchers confirm the structural integrity of synthesized derivatives using spectroscopic methods?

- Methodological Answer : Combine -NMR, -NMR, and LC-MS for structural validation. For example, -NMR can resolve amine proton signals (δ 10.39–10.52 ppm) and aromatic protons, while -NMR identifies triazine carbons (e.g., 151.50–164.10 ppm). HRMS (ESI) with <5 ppm mass accuracy confirms molecular formulas .

Q. What are the key reactivity patterns of the dichloro-triazine scaffold with nucleophiles?

- Methodological Answer : The 4- and 6-chloro positions are electrophilic and react sequentially with amines or alkoxides. For example, substituting the 4-position with cyclopentylamine precedes substitution at the 6-position with aryl amines. Kinetic control (low temperature) ensures regioselectivity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties impacting biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge distribution and reactive sites. For triazine derivatives, electron-withdrawing groups (e.g., -CF) lower LUMO energy, enhancing electrophilicity and binding to cysteine proteases in parasitic targets .

Q. What experimental design considerations resolve contradictions in reaction yields across studies?

- Methodological Answer : Low yields (e.g., 20% in some arylations ) may stem from steric hindrance or competing side reactions. Optimize solvent polarity (e.g., DMSO for SNAr reactions) and stoichiometry (e.g., excess KCN for cyano substitutions). Kinetic studies via -NMR monitoring can identify rate-limiting steps .

Q. How can structure-activity relationships (SAR) guide the design of triazine-based protease inhibitors?

- Methodological Answer : Replace the 3-(trifluoromethyl)phenyl group with electron-deficient aryl rings (e.g., 3,5-difluorophenyl) to enhance hydrogen bonding with catalytic cysteine residues. Morpholine substitutions at the 4/6-positions improve solubility without compromising activity .

Q. What chromatographic techniques mitigate purification challenges in multi-step syntheses?

- Methodological Answer : Use orthogonal purification methods:

- Step 1 : Silica gel chromatography with gradient elution (hexanes/ethyl acetate) removes unreacted cyanuric chloride.

- Step 2 : Reverse-phase HPLC isolates polar byproducts (e.g., hydrolyzed intermediates) .

Q. How do trifluoromethyl groups influence pharmacokinetic properties in vivo?

- Methodological Answer : The -CF group increases metabolic stability by resisting oxidative degradation. However, it may reduce aqueous solubility. Balance lipophilicity via co-solvents (e.g., PEG-400) in preclinical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。